molecular formula C9H13FN2O B2894446 (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol CAS No. 1867629-49-9

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol

Cat. No.: B2894446
CAS No.: 1867629-49-9
M. Wt: 184.214
InChI Key: FOQPKOCSXTYZBW-ZETCQYMHSA-N
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Description

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol is a chiral compound featuring a fluorinated pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This includes using high-yield reactions, minimizing waste, and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the pyridine ring.

Scientific Research Applications

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol is unique due to the presence of the chiral center and the specific positioning of the fluorine atom in the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[(3-fluoropyridin-2-yl)-methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQPKOCSXTYZBW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N(C)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867629-49-9
Record name (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol
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